

Spectroscopic Profile of 1,4-Dimethylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dimethylcyclohexanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Dimethylcyclohexanol**, a saturated monocyclic tertiary alcohol. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of **1,4-Dimethylcyclohexanol**. Due to the presence of two stereoisomers, the spectral characteristics can vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR chemical shifts provide detailed information about the carbon skeleton of the molecule. The data presented here is for the neat mixture of isomers.[\[1\]](#)

Carbon Position	Chemical Shift (δ) cis-isomer (ppm)	Chemical Shift (δ) trans-isomer (ppm)
C-1	69.8	70.9
C-2, C-6	35.1	35.4
C-3, C-5	27.8	27.8
C-4	32.1	32.4
1-CH ₃	29.8	29.8
4-CH ₃	22.4	22.4

Note: Assignments are based on established chemical shift correlations for substituted cyclohexanes.

Further Spectroscopic Data (IR, ¹H NMR, Mass Spectrometry):

Despite extensive searches of chemical databases and scientific literature, publicly available, detailed quantitative data for the Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS) of **1,4-Dimethylcyclohexanol** could not be located. While general principles of interpretation for these techniques are well-established for alcohols, specific peak lists and fragmentation patterns for this compound are not readily available in the searched resources.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These methodologies are based on standard practices in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1,4-Dimethylcyclohexanol** (either as a mixture of isomers or a separated isomer) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 75 or 125 MHz. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **1,4-Dimethylcyclohexanol** is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

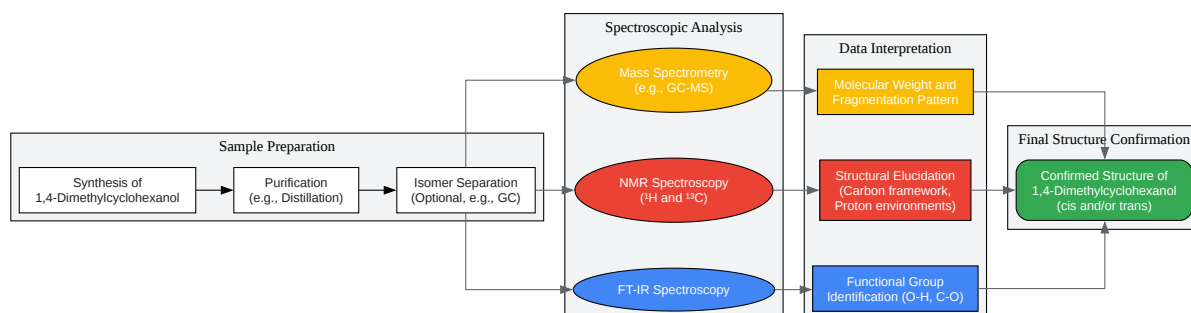
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation of isomers.

Ionization: Electron Impact (EI) is a common ionization method for this type of compound, where the sample is bombarded with a beam of high-energy electrons (typically 70 eV).

Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each fragment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **1,4-Dimethylcyclohexanol**.



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Caption: Workflow for the spectroscopic characterization of **1,4-Dimethylcyclohexanol**.

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References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Dimethylcyclohexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605839#spectroscopic-data-of-1-4-dimethylcyclohexanol]

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